(Z)-3-acetamidoprop-2-enoic acid

Description

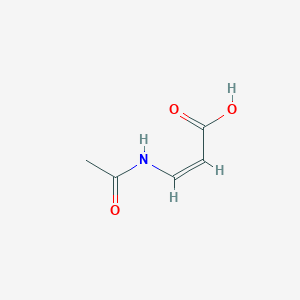

(Z)-3-Acetamidoprop-2-enoic acid (IUPAC name: (2Z)-2-acetamido-3-phenylprop-2-enoic acid) is a chiral α,β-unsaturated carboxylic acid derivative characterized by a propenoic acid backbone with an acetamido (-NHCOCH₃) group at the α-position and a phenyl substituent at the β-position. The Z-configuration denotes that the higher-priority groups (acetamido and carboxylic acid) are on the same side of the double bond (C2=C3), influencing its stereochemical properties and intermolecular interactions .

This compound is structurally related to cinnamic acid derivatives but distinguished by the acetamido group, which enhances hydrogen-bonding capabilities. Its applications span organic synthesis, crystallography, and pharmaceutical intermediates, where stereochemistry and substituent effects are critical .

Properties

CAS No. |

6627-63-0 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

(Z)-3-acetamidoprop-2-enoic acid |

InChI |

InChI=1S/C5H7NO3/c1-4(7)6-3-2-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)/b3-2- |

InChI Key |

MWVBVDJUFFMLAR-IHWYPQMZSA-N |

Isomeric SMILES |

CC(=O)N/C=C\C(=O)O |

Canonical SMILES |

CC(=O)NC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method to synthesize (Z)-3-acetamidoprop-2-enoic acid involves the amidation of (Z)-3-chloroprop-2-enoic acid with acetamide under basic conditions. The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.

Hydrolysis of Esters: Another approach involves the hydrolysis of (Z)-3-acetamidoprop-2-enoate esters. This method uses acidic or basic hydrolysis to convert the ester into the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale amidation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-3-acetamidoprop-2-enoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (Z)-3-acetamidoprop-2-enoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine:

Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.

Industry:

Polymer Production: The compound is utilized in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-3-acetamidoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the prop-2-enoic acid moiety can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (E)-3-Acetamidoprop-2-enoic Acid

The E-isomer ((2E)-2-acetamido-3-phenylprop-2-enoic acid) differs in the spatial arrangement of substituents, placing the acetamido and carboxylic acid groups on opposite sides of the double bond. This configuration alters:

- Hydrogen-Bonding Patterns : The Z-isomer’s intramolecular hydrogen bond between the acetamido NH and carboxylic acid O is sterically hindered in the E-isomer, reducing crystal lattice stability .

- Physicochemical Properties : Experimental data suggest the Z-isomer has a higher melting point (e.g., ~210°C vs. ~195°C for the E-isomer) due to tighter packing from intermolecular hydrogen bonds .

Table 1: Key Differences Between (Z)- and (E)-Isomers

| Property | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| Configuration | Cis (same side) | Trans (opposite sides) |

| Melting Point | Higher (~210°C) | Lower (~195°C) |

| Hydrogen Bonding | Strong intramolecular & intermolecular | Weaker intermolecular |

| Solubility in H₂O | Moderate | Slightly higher |

Substituent Variations: Trifluoromethyl Derivatives

(2Z)-2-Acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid (Fig. 1) introduces a trifluoromethyl (-CF₃) group at the phenyl ring’s ortho position. This substituent impacts:

- Electronic Effects : The electron-withdrawing -CF₃ group reduces electron density at the phenyl ring, altering reactivity in electrophilic substitutions.

Table 2: Substituent Effects on Properties

| Property | Parent (Z)-3-Acetamidoprop-2-enoic Acid | Trifluoromethyl Derivative |

|---|---|---|

| Molecular Weight | 219.2 g/mol | 301.2 g/mol |

| Substituent | Phenyl | 2-(Trifluoromethyl)phenyl |

| Electronic Effect | Electron-donating (phenyl) | Electron-withdrawing (-CF₃) |

| Hydrogen Bonding | Strong, planar networks | Disrupted by steric hindrance |

Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives

Replacing the carboxylic acid group with an ester (e.g., methyl ester) eliminates hydrogen-bond donor capacity, significantly reducing crystallinity and solubility in polar solvents. For example:

- Methyl Ester Derivative : Lacks the -COOH group, resulting in lower melting points (~150°C) and increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.